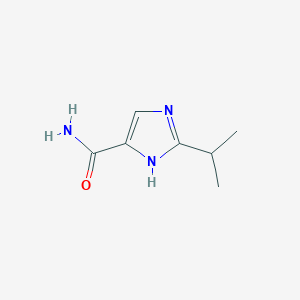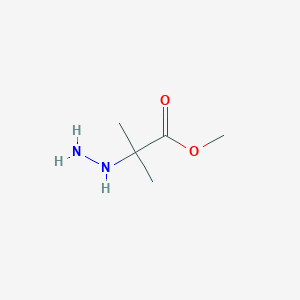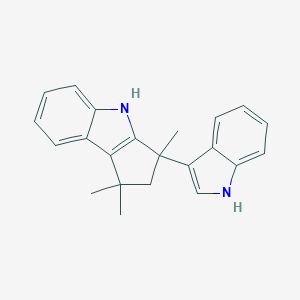
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole, commonly known as AM630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids.
Wirkmechanismus
AM630 acts as a competitive antagonist of the CB2 receptor, which is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids. By blocking the CB2 receptor, AM630 can inhibit the activity of immune cells and reduce inflammation in various tissues. AM630 has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemische Und Physiologische Effekte
AM630 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation in the brain, liver, and other tissues, as well as inhibit tumor growth in various cancer models. AM630 has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
AM630 has several advantages as a research tool. It is a potent and selective antagonist of the CB2 receptor, which allows for the specific inhibition of immune cell activity and inflammation. AM630 is also relatively stable and can be easily synthesized in large quantities. However, AM630 has some limitations as a research tool. It has some affinity for the CB1 receptor, which can lead to off-target effects in some experiments. Additionally, the effects of AM630 can vary depending on the experimental model and the dose used.
Zukünftige Richtungen
There are several potential future directions for research on AM630. One area of interest is the development of more potent and selective CB2 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the CB2 receptor in various disease states and the potential therapeutic applications of CB2 receptor antagonists. Finally, the development of novel drug delivery systems for AM630 and other cannabinoids could improve their efficacy and reduce potential side effects.
Synthesemethoden
AM630 can be synthesized through a multi-step process starting from 3-methylindole. The synthesis involves several chemical reactions, including alkylation, cyclization, and hydrogenation. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
AM630 has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. AM630 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120551-57-7 |
|---|---|
Produktname |
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole |
Molekularformel |
C22H22N2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1,1,3-trimethyl-2,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C22H22N2/c1-21(2)13-22(3,16-12-23-17-10-6-4-8-14(16)17)20-19(21)15-9-5-7-11-18(15)24-20/h4-12,23-24H,13H2,1-3H3 |
InChI-Schlüssel |
ZYVXSIBDWSNRFA-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
Kanonische SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
Synonyme |
1,1,3-TITI 1,1,3-trimethyl-3-(3'-indolyl)-1,2,3,4-tetrahydrocyclopent(b)indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



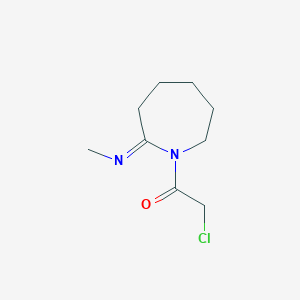
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
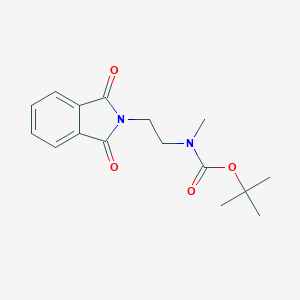
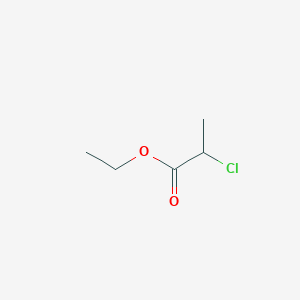
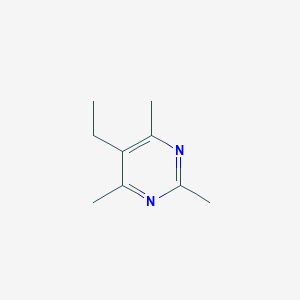
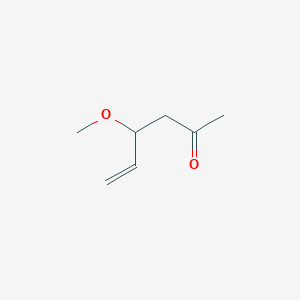
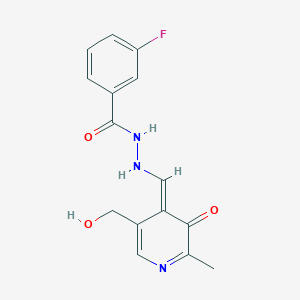
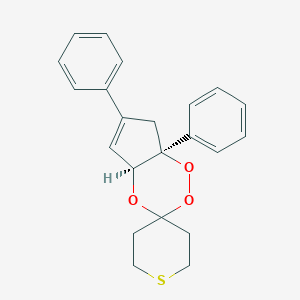
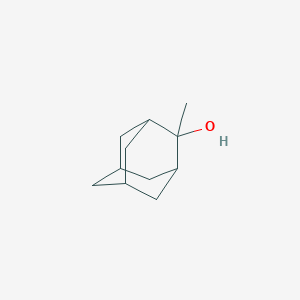
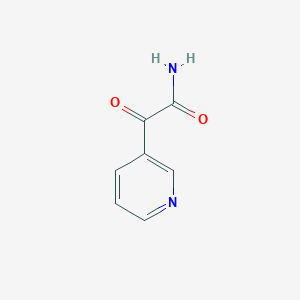
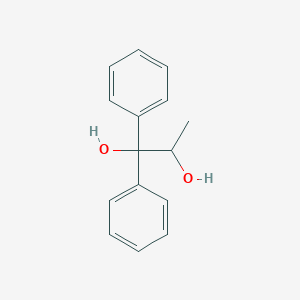
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
